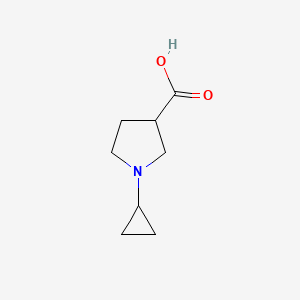
1-Cyclopropylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylpyrrolidine-3-carboxylic acid is a unique organic compound characterized by a cyclopropyl group attached to a pyrrolidine ring, which in turn is connected to a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropylpyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of cyclopropylamine with a suitable carboxylic acid derivative can yield the desired compound. Additionally, the use of Grignard reagents and subsequent cyclization reactions can also be employed to synthesize this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the carboxylic acid to acyl halides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of acyl halides or other substituted derivatives.
Applications De Recherche Scientifique
1-Cyclopropylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-Cyclopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to influence cellular signaling processes .
Comparaison Avec Des Composés Similaires
1-Cyclopropylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as pyrrolidine derivatives and cyclopropyl-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. Some similar compounds include:
- Pyrrolidine-2-carboxylic acid
- Cyclopropylamine
- Pyrrolidinone derivatives
The uniqueness of this compound lies in its specific combination of the cyclopropyl and pyrrolidine moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
1-cyclopropylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)6-3-4-9(5-6)7-1-2-7/h6-7H,1-5H2,(H,10,11) |
Clé InChI |
JHMCPKJOECQNOB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCC(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



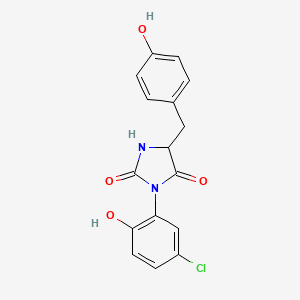

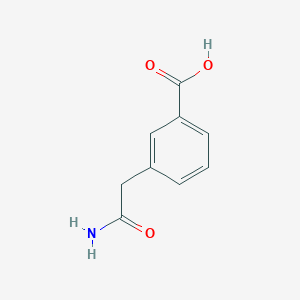

![2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12942334.png)
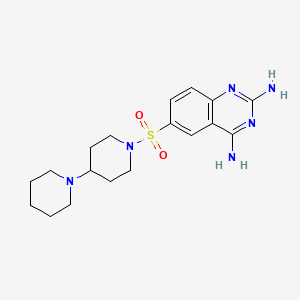
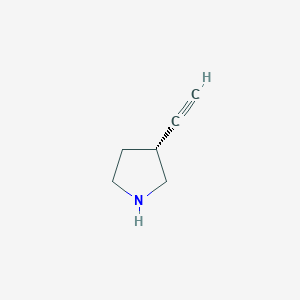
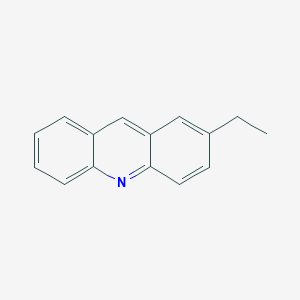
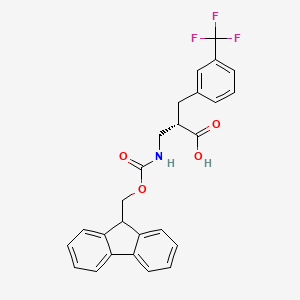
![8-[(3-Aminopropyl)amino]adenosine](/img/structure/B12942366.png)
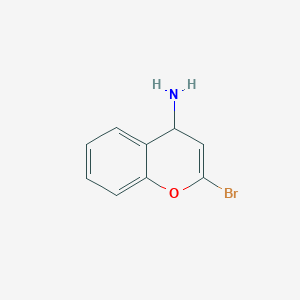
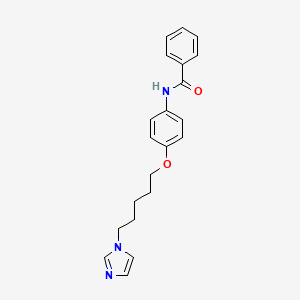
![Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate](/img/structure/B12942379.png)
